3-(difluoromethyl)-1-(2,3,4-trifluorobenzoyl)azetidine
Description
3-(Difluoromethyl)-1-(2,3,4-trifluorobenzoyl)azetidine is a fluorinated azetidine derivative with a unique substitution pattern. The azetidine ring, a four-membered nitrogen-containing heterocycle, is substituted at the 3-position with a difluoromethyl group (-CF₂H) and at the 1-position with a 2,3,4-trifluorobenzoyl moiety. The strategic incorporation of fluorine atoms enhances the compound’s physicochemical properties, including metabolic stability, lipophilicity, and bioavailability, as fluorine’s strong electronegativity and small atomic radius modulate electronic effects and steric interactions . This compound exemplifies the broader trend in medicinal chemistry of leveraging fluorination to optimize drug-like properties .
Properties
IUPAC Name |
[3-(difluoromethyl)azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F5NO/c12-7-2-1-6(8(13)9(7)14)11(18)17-3-5(4-17)10(15)16/h1-2,5,10H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYCSRRRVIGRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C(=C(C=C2)F)F)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-(2,3,4-trifluorobenzoyl)azetidine typically involves the reaction of 2,3,4-trifluorobenzoyl chloride with an azetidine derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-(2,3,4-trifluorobenzoyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(difluoromethyl)-1-(2,3,4-trifluorobenzoyl)azetidine is C15H18F5N2O2, with a molecular weight of 350.77 g/mol. The compound features a difluoromethyl group and a trifluorobenzoyl moiety attached to an azetidine ring, contributing to its unique chemical reactivity and biological profile.
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for the synthesis of more complex molecules in organic chemistry. Its unique functional groups allow for various chemical transformations.
- Reactivity Studies : The presence of difluoromethyl and trifluorobenzoyl groups makes it an interesting subject for studying reactivity patterns and mechanisms in fluorinated compounds.
Biology
- Drug Discovery : Research indicates that this compound may act as a bioactive compound with potential therapeutic properties. Its interactions with biological targets are under investigation for developing new drugs.
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in cellular signaling pathways, which could be leveraged in therapeutic applications.
Medicine
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Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. For instance, it was evaluated in xenograft models where it demonstrated a dose-dependent reduction in tumor size, linked to its ability to inhibit Polθ, leading to increased DNA damage in cancer cells.
Case Study Observations Antitumor Efficacy Significant reduction in tumor size in bladder cancer models. - Anti-inflammatory Properties : Another study highlighted its potential to modulate inflammatory responses by reducing pro-inflammatory cytokine levels in vitro. This suggests its utility in treating conditions characterized by excessive inflammation.
Industry
- Material Science : The compound is explored for use in developing advanced materials due to its high thermal stability and resistance to chemical degradation. Its unique properties make it suitable for applications requiring durable materials.
Pharmacokinetics
Pharmacokinetic studies indicate favorable absorption characteristics with a suitable half-life for therapeutic applications. Further research is needed to elucidate its metabolism and excretion pathways fully.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-(2,3,4-trifluorobenzoyl)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Fluorine Density : The target compound contains five fluorine atoms, significantly higher than analogs like 3-(difluoromethyl)azetidine hydrochloride (two fluorines) or 3-(3,5-difluorophenyl)azetidine (two fluorines). This likely enhances metabolic stability and membrane permeability due to increased lipophilicity .
- Substituent Effects: The 2,3,4-trifluorobenzoyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize the azetidine ring and enhance dipole-dipole interactions with biological targets.
- Salt Forms : The hydrochloride salts of simpler analogs (e.g., 3-(difluoromethyl)azetidine hydrochloride) improve solubility but may limit bioavailability compared to the free base form of the target compound.
Research Findings and Inferred Properties
- Metabolic Stability : The trifluorobenzoyl group in the target compound is less prone to oxidative metabolism than ester-containing analogs (e.g., CAS: 1225532-89-7), which may undergo ester hydrolysis .
- Binding Interactions: Fluorine’s stereoelectronic effects can preorganize the molecule into bioactive conformations. The target’s benzoyl group may engage in π-stacking or hydrogen bonding absent in non-aromatic analogs like 3,3-difluorocyclobutane derivatives .
- Solubility vs. Lipophilicity : While the target compound’s high fluorine content increases lipophilicity, the benzoyl group’s polarity may partially offset this, balancing solubility and membrane permeability better than hydrochloride salts of simpler azetidines.
Biological Activity
3-(Difluoromethyl)-1-(2,3,4-trifluorobenzoyl)azetidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18F5N2O2, with a molecular weight of 350.77 g/mol. The compound features a difluoromethyl group and a trifluorobenzoyl moiety attached to an azetidine ring, contributing to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound in a xenograft model of bladder cancer. The compound exhibited a dose-dependent reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent. The mechanism was linked to the inhibition of Polθ, leading to increased DNA damage in cancer cells.
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the compound's anti-inflammatory properties. It was found that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro. This suggests that the compound could be beneficial in conditions characterized by excessive inflammation.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. Further research is needed to fully elucidate its metabolism and excretion pathways.
Q & A
Q. What are the optimal synthetic routes for 3-(difluoromethyl)-1-(2,3,4-trifluorobenzoyl)azetidine?
The compound can be synthesized via [2+2] cycloaddition reactions using fluorinated imine intermediates and difluoroacetylating agents. For example, imine derivatives (e.g., 3,4,5-trimethoxyphenyl-substituted imines) react with ethyl bromodifluoroacetate under basic conditions to form azetidin-2-one cores. Yields are optimized by controlling reaction temperature (0–25°C) and using anhydrous solvents like THF. Post-synthesis purification via column chromatography or preparative HPLC ensures >95% purity .
Q. Which spectroscopic techniques are critical for characterizing fluorinated azetidine derivatives?
Key methods include:
- ¹H/¹³C NMR : To confirm regiochemistry and fluorine substitution patterns. For example, fluorine atoms adjacent to carbonyl groups cause deshielding (δ 160–170 ppm in ¹³C NMR).
- IR Spectroscopy : Detects β-lactam C=O stretches (~1750 cm⁻¹) and C-F vibrations (1000–1200 cm⁻¹).
- HPLC-MS : Validates purity and molecular weight, particularly for intermediates prone to hydrolysis .
Q. How should researchers design initial biological activity assays for this compound?
Prioritize in vitro cytotoxicity assays (e.g., against cancer cell lines like MCF-7 or HeLa) using MTT or resazurin-based protocols. Dose-response curves (0.1–100 µM) and IC₅₀ calculations help evaluate potency. Include controls for fluorinated solvent effects (e.g., DMSO <0.1% v/v) to avoid false positives .
Q. What stability considerations are essential during storage and handling?
Fluorinated azetidines are sensitive to moisture and light. Store under inert gas (argon) at –20°C in amber vials. Monitor degradation via periodic HPLC analysis. For aqueous stability, use buffered solutions (pH 6–8) and avoid prolonged exposure to temperatures >40°C .
Q. Which analytical methods ensure batch-to-batch consistency in synthesis?
Combine HPLC-UV (C18 column, acetonitrile/water gradient) for purity assessment and GC-MS for volatile byproduct detection. Quantify residual solvents (e.g., THF, DCM) per ICH guidelines using headspace GC .
Advanced Research Questions
Q. How can factorial design optimize reaction yields for scale-up synthesis?
Apply a 2³ factorial design to test variables: reactant molar ratio (1:1–1:2), temperature (0–25°C), and catalyst loading (0–5 mol%). Response surface methodology (RSM) identifies interactions between factors. For example, higher catalyst loads may compensate for lower temperatures, improving yield while reducing energy costs .
Q. How to resolve contradictions in biological activity data across studies?
Conduct comparative assays under standardized conditions (e.g., identical cell lines, serum concentrations). Use multivariate analysis to isolate variables like solvent batch or incubation time. Cross-validate results with orthogonal assays (e.g., apoptosis markers vs. viability dyes) .
Q. What computational tools predict reactivity and regioselectivity in fluorinated azetidine synthesis?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cycloaddition reactions. Solvent effects are simulated using PCM models. Software like Gaussian or ORCA helps predict steric and electronic influences of fluorine substituents on reaction pathways .
Q. How to establish structure-activity relationships (SAR) for fluorinated analogs?
Synthesize derivatives with systematic substitutions (e.g., replacing 2,3,4-trifluorobenzoyl with pentafluorophenyl). Test bioactivity and correlate with electronic parameters (Hammett σ values) or steric bulk (Taft indices). Molecular docking studies identify binding interactions with target proteins .
Q. What experimental strategies elucidate degradation pathways under physiological conditions?
Use LC-QTOF-MS to identify degradation products in simulated gastric fluid (pH 2) and plasma (pH 7.4). Isotope labeling (e.g., ¹⁸O-water) traces hydrolysis mechanisms. Accelerated stability studies (40°C/75% RH) predict shelf life, while Arrhenius modeling extrapolates degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
